The synthesis of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine can be accomplished through several methods, with one notable approach involving the reaction of 5-bromo-pyridine with a tetrazole precursor. A common method employs formaldehyde as a reagent in the presence of palladium on carbon as a catalyst under hydrogen atmosphere.
The molecular structure of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine features:
C1=CC(=C(C=N1)N=N)C(=N)C(C)=N
InChI=1S/C7H6BrN5/c1-13-11-7(10-12-13)6-3-2-5(8)4-9-6/h2-4H,1H3
The presence of both bromine and tetrazole groups contributes to its chemical reactivity and biological activity.
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine participates in various chemical reactions typical for heterocyclic compounds. It can undergo:
In one synthesis scenario, it was reacted with lithium chloride and palladium dichloride in N,N-dimethylformamide at elevated temperatures (90 °C for 4 hours), yielding significant amounts of product .
The mechanism of action for compounds like 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine primarily relates to its role as an antibiotic precursor. It interferes with bacterial protein synthesis by binding to the ribosomal RNA, inhibiting bacterial growth.
The tetrazole moiety enhances its interaction with biological targets, making it effective against certain Gram-positive bacteria by disrupting their metabolic processes.
The physical and chemical properties of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine include:
Property | Value |
---|---|
Boiling Point | Not available |
Melting Point | Approximately 201 °C |
Density | Not specified |
Stability | Stable under normal conditions |
The primary applications of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine include:
This compound exemplifies significant utility in medicinal chemistry due to its structural features that facilitate interactions with biological systems while providing avenues for further synthetic development.
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: